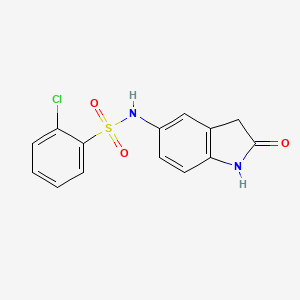
2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives containing 1,3,4-thiadiazole and 4H-1,2,4-triazol-4-amine moiety was designed and synthesized as novel anticancer agents . The synthesis involved intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .Molecular Structure Analysis
The molecular structure of this compound involves an intra-molecular N-H⋯O hydrogen-bonding interaction and an N-H⋯N interaction which generate ring motifs . In the crystal, molecules form a chain through N-H⋯O hydrogen bonds .Aplicaciones Científicas De Investigación
Antitumor Agents
2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide: and related derivatives have been investigated for their potential as antitumor agents. Specifically, researchers have synthesized novel (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides. These compounds demonstrated notable cytotoxicity against human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Notably, some compounds exhibited cytotoxicity equal to or even superior to the positive control PAC-1, the first procaspase-3 activating compound .
Cell Cycle Regulation
Compounds derived from this structure have been explored for their effects on cell cycle progression. Representative compounds, such as 4f, 4h, 4n, 4o, and 4p, were found to accumulate U937 cells in the S phase, indicating their influence on cell cycle dynamics. Understanding these effects can provide insights into potential therapeutic strategies for controlling abnormal cell proliferation .
Apoptosis Induction
Apoptosis (programmed cell death) plays a crucial role in maintaining normal cellular growth and preventing tumor formation. Several compounds based on this scaffold induced late cellular apoptosis in cancer cells. Compound 4o, in particular, demonstrated remarkable potency, being three- to five-fold more cytotoxic than PAC-1 in the tested cancer cell lines. Further research could explore these compounds as templates for novel anticancer drug development .
Molecular Targets
The apoptotic pathways involve various proteins, including BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP. While targeting these proteins, researchers have identified small molecules that effectively induce apoptosis. Understanding the interactions of compounds derived from 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide with these molecular targets is essential for drug discovery .
Caspase-3 Activation
Caspases, a group of cysteine proteases, play a central role in apoptotic pathways. Among them, caspase-3 (the executioner caspase) regulates apoptosis responses. Investigating how these compounds modulate caspase-3 activity can provide valuable insights into their mechanism of action .
Further Design and Development
Compound 4o, with its potent cytotoxicity, serves as a promising template for designing novel anticancer agents. Researchers can explore structural modifications and optimize its properties for enhanced efficacy and reduced side effects .
Mecanismo De Acción
Target of Action
The primary targets of 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide are carbonic anhydrase (CA) isoforms (hCAI, II, IX and XII), and protein kinases . These proteins play crucial roles in various cellular processes, including cell growth and division, signal transduction, and regulation of pH and fluid balance.
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it shows promising inhibitory effects on hCA XII . It also exhibits significant inhibitory activity against a panel of protein kinases, including RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR and BRAF .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting carbonic anhydrases, it disrupts the balance of carbon dioxide and bicarbonate ions in cells, which can affect various physiological processes . Its inhibition of protein kinases can disrupt signal transduction pathways, potentially affecting cell growth and division .
Pharmacokinetics
Indole derivatives, which include this compound, are known for their diverse biological activities and have been explored for therapeutic possibilities .
Result of Action
The compound’s action results in significant antiproliferative activity. For instance, one of the compounds in the same series showed potent antiproliferative activity against most of the 60 cell lines, with mean growth inhibition of 61.83% . This suggests that the compound could potentially be used as an anticancer agent.
Propiedades
IUPAC Name |
2-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-11-3-1-2-4-13(11)21(19,20)17-10-5-6-12-9(7-10)8-14(18)16-12/h1-7,17H,8H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWKBQVRCLTDDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2370751.png)
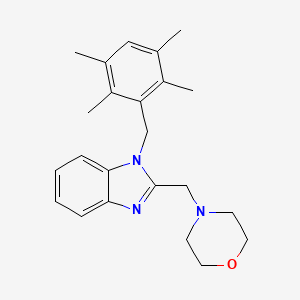

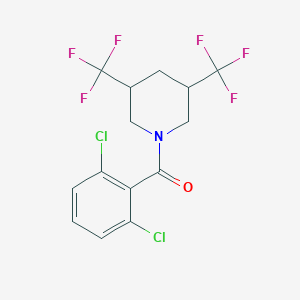
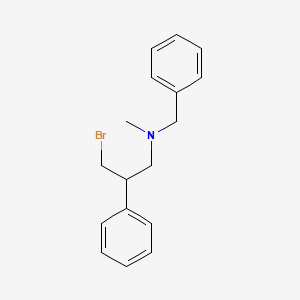


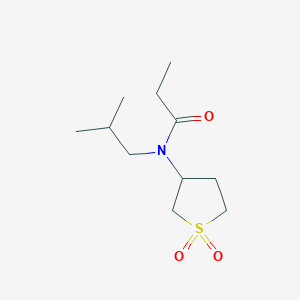
![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2370765.png)

![3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2370769.png)
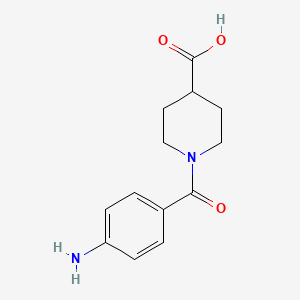
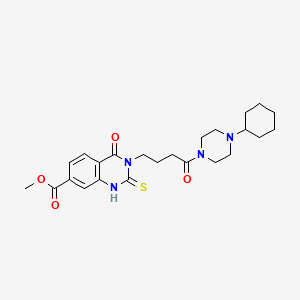
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370773.png)